molecular formula C9H8OS B1449102 [4-(Ethynylsulfanyl)phenyl]methanol CAS No. 1803601-75-3

[4-(Ethynylsulfanyl)phenyl]methanol

Cat. No.: B1449102
CAS No.: 1803601-75-3
M. Wt: 164.23 g/mol
InChI Key: RDDKZTZGQNMEQJ-UHFFFAOYSA-N
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Description

[4-(Ethynylsulfanyl)phenyl]methanol is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

[4-(Ethynylsulfanyl)phenyl]methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a phenolic structure with an ethynylsulfanyl group attached to the para position. This unique configuration is believed to contribute to its biological activity, particularly in targeting specific cellular pathways involved in cancer proliferation.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Calcium Release from Endoplasmic Reticulum : It is hypothesized that these compounds can induce calcium release from the endoplasmic reticulum (ER) via channels such as Wolframin (WFS1), leading to ER stress and triggering the unfolded protein response (UPR), ultimately resulting in apoptosis in cancer cells .
  • Inhibition of Cell Viability : Studies have shown that these compounds significantly inhibit cell viability in various cancer cell lines, particularly those overexpressing WFS1. This inhibition is crucial for their potential use in treating malignancies such as non-small cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma (HCC) .

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-cancerExhibits efficacy against various cancer types including NSCLC, myeloma, and melanoma.
Induction of ApoptosisTriggers apoptosis through ER stress mechanisms.
Inhibition of ProliferationReduces cell proliferation in models with overexpressed WFS1.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Acute Myeloid Leukemia (AML) : In preclinical models, compounds similar to this compound demonstrated significant anti-leukemic activity, leading to durable regression in xenograft models .
  • Non-Small Cell Lung Cancer (NSCLC) : Research has shown that these compounds can lead to complete regression in NSCLC models, highlighting their potential as therapeutic agents .
  • Hepatocellular Carcinoma (HCC) : Efficacy against HCC has been noted, with studies indicating enhanced inhibition of tumor growth through targeted mechanisms involving calcium signaling pathways .

Properties

IUPAC Name

(4-ethynylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-2-11-9-5-3-8(7-10)4-6-9/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKZTZGQNMEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.